molecular formula C19H17BrN2O B2566525 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 805254-20-0

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2566525
CAS No.: 805254-20-0
M. Wt: 369.262
InChI Key: ZSJKWLUREPUJTD-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone. Key structural features include:

  • 2-Bromophenyl group: A bromine-substituted aromatic ring at position 2, contributing to steric bulk and electronic effects.
  • 2,4,6-Trimethylphenyl (mesityl) amide substituent: A bulky aromatic group that influences solubility and steric hindrance.

This compound’s molecular formula is C₁₉H₁₇BrN₂O, with a calculated molecular weight of 369.26 g/mol. Its structural complexity suggests applications in medicinal chemistry or materials science, particularly in targeting bromodomain-containing proteins or as a ligand in catalysis .

Properties

IUPAC Name

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c1-12-8-13(2)18(14(3)9-12)22-19(23)16(11-21)10-15-6-4-5-7-17(15)20/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJKWLUREPUJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde, malononitrile, and 2,4,6-trimethylaniline.

    Knoevenagel Condensation: 2-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 2-(2-bromophenyl)-2-cyanoethene.

    Amidation: The intermediate 2-(2-bromophenyl)-2-cyanoethene is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation at the phenyl rings or the cyano group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product would be 3-(2-aminophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.

    Oxidation: Products may include carboxylic acids or other oxidized derivatives of the original compound.

Scientific Research Applications

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano group and the bromophenyl moiety are likely involved in these interactions, potentially affecting cellular pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ in halogen type, substitution patterns, and auxiliary functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(2-Bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (Target) C₁₉H₁₇BrN₂O 369.26 2-Bromophenyl; mesityl amide
3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(mesityl)prop-2-enamide C₂₆H₂₃ClN₂O₂ 449.93 4-Chlorophenylmethoxy; mesityl amide
2-Cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide C₁₄H₁₂N₂OS 264.33 5-Methylthiophen-2-yl; 4-methylphenyl amide
2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide C₁₉H₁₇Cl₃N₂O₃S 462.78 Sulfonyl-piperazine; trichlorophenyl amide
Key Observations:

Halogen Effects :

  • The bromine in the target compound provides greater polarizability and van der Waals interactions compared to the chlorine in the analog from . This may enhance binding affinity in hydrophobic pockets .
  • The 2-bromophenyl group (target) vs. 4-chlorophenylmethoxy () alters steric accessibility and electronic distribution.

The mesityl amide (target) vs. trichlorophenyl amide () impacts solubility; mesityl groups are lipophilic, while trichlorophenyl groups may increase crystallinity .

Functional Group Additions :

  • The sulfonyl-piperazine moiety in the trichlorophenyl acetamide () introduces hydrogen-bond acceptors, enhancing solubility and pharmacokinetic profiles .

Hypothetical Property and Activity Differences

  • Lipophilicity (logP) : The target compound’s bromine and mesityl group likely increase logP (~4.5 estimated) compared to the thiophene analog (logP ~3.2) .
  • Bioactivity : The mesityl group’s steric bulk may reduce off-target interactions in enzyme inhibition compared to less hindered analogs.
  • Synthetic Accessibility : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) offers modular derivatization pathways, unlike the sulfonyl group in ’s analog .

Biological Activity

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a bromophenyl group, a cyano group, and a prop-2-enamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
  • Molecular Formula : C19H18BrN2
  • Molecular Weight : 369.3 g/mol

The presence of the cyano group enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological studies.

The biological activity of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is primarily attributed to its interactions with specific molecular targets. The cyano and bromophenyl groups play crucial roles in binding to target sites, influencing various biological effects such as:

  • Inhibition of Cell Signaling Pathways : Preliminary studies indicate that this compound may interact with proteins involved in cell signaling pathways related to inflammation and cancer progression.
  • Potential Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by affecting key regulatory proteins.

Biological Activity Overview

Research findings suggest that 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits various biological activities:

Activity Type Description
Anticancer Activity Inhibits growth of cancer cells through modulation of signaling pathways.
Anti-inflammatory Effects May reduce inflammation by targeting specific proteins involved in inflammatory responses.
Enzyme Inhibition Interacts with enzymes critical for cell proliferation and survival.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that 50 µM concentrations of the compound resulted in approximately 50% inhibition of secretion in bacterial models, indicating its potential as an antibacterial agent targeting virulence factors .
  • Comparative Analysis : Similar compounds were analyzed for their biological effects. For instance:
    • 3-(4-bromophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide showed different reactivity profiles due to variations in substituents.
    • N-(4-bromophenyl)-3-cyanoacrylamide , although structurally similar, lacked the prop-2-enamide double bond which may affect its biological activity.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various methods:

  • Grignard Reactions : Utilizing brominated phenyl derivatives.
  • Coupling Reactions : Employing copper-catalyzed methods for efficient coupling of the cyano group with the amide structure.

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